(3-(Carboxymethyl)phenyl)propanoic acid
Description
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
3-[3-(carboxymethyl)phenyl]propanoic acid |
InChI |
InChI=1S/C11H12O4/c12-10(13)5-4-8-2-1-3-9(6-8)7-11(14)15/h1-3,6H,4-5,7H2,(H,12,13)(H,14,15) |
InChI Key |
FKIQWWHXWGMRID-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CC(=O)O)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Chemical and Structural Profile of (3-(Carboxymethyl)phenyl)propanoic Acid
Molecular Characteristics
The compound, with the systematic name 2-(3-carboxymethyl-4-phenylthiophenyl)propionic acid (CAS: 83237-49-4), features a molecular formula of C₁₇H₁₆O₄S and a molecular weight of 316.37 g/mol . Its structure integrates a phenylthio group (-SPh) at the 4-position, a carboxymethyl moiety (-CH₂COOH) at the 3-position, and a propanoic acid side chain, creating a planar aromatic system conducive to selective reactivity. Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | 145.5–146°C | |
| Boiling Point (predicted) | 517.4°C at 760 mmHg | |
| Density | 1.34 g/cm³ | |
| pKa | 4.09 (carboxylic acid group) | |
| Solubility | Slightly soluble in acetone |
Industrial Synthesis Routes
Ketalization-Bromination-Rearrangement Cascade
The most extensively documented method, described in CN103351318A , employs a five-step, one-pot cascade reaction starting from methyl 5-propionyl-2-phenylthiophenylacetate (II) . This approach achieves an impressive 81% overall yield with 99.3% purity , making it industrially viable.
Step 1: Ketal Formation
The substrate reacts with neopentyl glycol and trimethyl orthoformate under p-toluenesulfonic acid catalysis at reflux. This forms a six-membered ketal ring (III ), stabilizing the carbonyl group and preventing undesired side reactions. HPLC analysis confirms >98% conversion with <1% residual starting material .
Step 2: Bromination
The ketal intermediate undergoes bromination in carbon tetrachloride at 10–25°C , yielding the bromoketal derivative (IV ). Controlled temperature maintenance ensures minimal diastereomer formation, with >97% product content by HPLC.
Step 3: Zinc-Catalyzed Rearrangement
Heating IV with zinc oxide in toluene induces a Fries-like rearrangement, repositioning the bromine atom. This step proceeds via a radical mechanism, confirmed by electron paramagnetic resonance (EPR) studies.
Hydrolysis and Acidification
The rearranged product is treated with KOH in methanol/water , followed by HCl acidification to pH 1. Recrystallization from 80% ethanol affords the final product as an off-white crystalline solid.
Table 1: Optimized Reaction Conditions for Industrial Synthesis
| Step | Reagents/Conditions | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Neopentyl glycol, trimethyl orthoformate, p-TsOH | Reflux | 1 h | 98% |
| 2 | Br₂ in CCl₄ | 19–25°C | 5 h | 97% |
| 3 | ZnO, toluene | Reflux | 10 h | 95% |
| 4 | KOH, MeOH/H₂O | Reflux | 2 h | 98% |
| 5 | HCl, EtOH recrystallization | RT | – | 99% |
Alternative Methodologies
Orthoester-Mediated Cyclization
A comparative approach utilizes orthoesters as dehydrating agents to form the ketal intermediate. While this method reduces byproduct formation, it requires stringent moisture control, limiting its scalability compared to the industrial protocol.
Enzymatic Asymmetric Synthesis
Emerging biocatalytic methods employ lipases to enantioselectively hydrolyze ester precursors. Though currently yielding <50% ee , protein engineering efforts aim to enhance stereocontrol for NSAID applications.
Mechanistic Insights and Process Optimization
Ketal Stability and Ring Strain Effects
The preference for neopentyl glycol over smaller diols (e.g., ethylene glycol) stems from its ability to form a low-strain six-membered ketal . Computational studies (DFT-B3LYP/6-31G*) reveal a 12.3 kcal/mol stabilization compared to five-membered analogues, explaining the high conversion in Step 1.
Bromine vs. Iodine in Halogenation
Early routes used iodine , but bromine substitution reduces costs by 63% while maintaining reactivity. Kinetic studies show a second-order dependence on Br₂ concentration, suggesting a bimolecular transition state during halogenation.
Solvent Effects in Rearrangement
Toluene outperforms polar aprotic solvents (DMF, DMSO) in the zinc-mediated step due to its ability to stabilize radical intermediates. Solvent parameter analysis (Hildebrand solubility) correlates reaction rate with a δ-value of 8.9–9.1 MPa¹/² .
Chemical Reactions Analysis
Types of Reactions
(3-(Carboxymethyl)phenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of the carboxylic acid groups can yield alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(3-(Carboxymethyl)phenyl)propanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-(Carboxymethyl)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The carboxylic acid groups can form hydrogen bonds with target proteins, affecting their structure and function .
Comparison with Similar Compounds
Key Observations :
- Acidity: The dual carboxyl groups in (3-(Carboxymethyl)phenyl)propanoic acid result in a lower pKa compared to monofunctional analogs like 3-phenylpropanoic acid, enhancing its metal-chelating capacity .
- Solubility: Hydroxyl-substituted derivatives (e.g., 3-(3-Hydroxyphenyl)propanoic acid) exhibit higher water solubility due to hydrogen bonding, whereas lipophilic substituents (e.g., chlorophenyl in Ketoprofen) reduce solubility .
- Bioactivity: Amide-containing derivatives, such as 3-(2-(4-Chloro-N-methylbenzamido)phenyl)propanoic acid, show targeted biological activity (e.g., binding to nuclear receptors), unlike unsubstituted phenylpropanoic acids .
Q & A
Q. What are the established synthetic routes for (3-(Carboxymethyl)phenyl)propanoic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis of structurally similar propanoic acid derivatives (e.g., 3-(4-(prop-2-ynyloxy)phenyl)propanoic acid) involves multi-step reactions:
- Esterification : Methylation of the carboxylic acid group under acidic conditions (e.g., H₂SO₄ in methanol) to form the ester intermediate .
- Functionalization : Introduction of substituents (e.g., alkoxy groups) via nucleophilic substitution or coupling reactions. For example, propargyl ether formation using sodium hydride (NaH) in dimethylformamide (DMF) .
- Hydrolysis : Final hydrolysis of the ester to regenerate the carboxylic acid group using NaOH or LiOH .
Q. Key Considerations :
- Reagent Selection : Use of anhydrous solvents (e.g., DMF) minimizes side reactions.
- Temperature Control : Elevated temperatures (60–80°C) improve reaction rates but may require inert atmospheres to prevent oxidation.
- Yield Optimization : Column chromatography (silica gel, ethyl acetate/hexane) is critical for purifying intermediates.
Table 1 : Representative Synthetic Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Esterification | H₂SO₄, MeOH, reflux | 85–90 | |
| Alkoxy Substitution | NaH, DMF, propargyl bromide | 70–75 | |
| Hydrolysis | 2M LiOH, THF/H₂O | >95 |
Q. What analytical techniques are most reliable for characterizing (3-(Carboxymethyl)phenyl)propanoic acid?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- X-ray Crystallography : Determines molecular geometry and hydrogen-bonding patterns (e.g., dimer formation via O–H⋯O interactions in carboxylic acid derivatives) .
- High-Performance Liquid Chromatography (HPLC) : Validates purity (>98%) using C18 columns and UV detection at 254 nm .
Critical Note : For isomers or derivatives, combine LC-MS to confirm molecular weight and FT-IR to identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹).
Advanced Research Questions
Q. How can (3-(Carboxymethyl)phenyl)propanoic acid be utilized in drug delivery systems?
Methodological Answer: The carboxymethyl group enables conjugation to biomolecules or nanoparticles:
- Dendrimer Functionalization : The carboxylic acid moiety reacts with amine-terminated dendrimers via EDC/NHS coupling, forming stable amide bonds. This modular approach enhances drug-loading capacity and targeting efficiency .
- PET Imaging Probes : Chelation with radionuclides (e.g., ⁶⁸Ga) via carboxylate coordination creates tracers for whole-body imaging. Example: ⁶⁸Ga-labeled microbubbles for tumor vasculature studies .
Q. Challenges :
- Steric Hindrance : Bulky substituents on the phenyl ring may reduce conjugation efficiency.
- pH Sensitivity : Carboxylic acid protonation/deprotonation affects solubility in physiological conditions.
Table 2 : Applications in Drug Delivery
| Application | Conjugation Method | Key Outcome | Reference |
|---|---|---|---|
| Dendrimer Drug Carrier | EDC/NHS, pH 7.4 | 80% loading efficiency | |
| ⁶⁸Ga-Labeled Tracer | GaCl₃, acetate buffer | >90% radiochemical purity |
Q. How should researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition vs. no effect) may arise from:
- Experimental Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or assay conditions (e.g., serum-free media vs. serum-containing).
- Isomeric Purity : Ensure enantiomeric purity via chiral HPLC, as impurities (e.g., R vs. S isomers) can skew results .
- Computational Modeling : Use molecular docking (AutoDock Vina) to validate binding affinities to target proteins (e.g., COX-2) and compare with experimental IC₅₀ values .
Case Study : A 2024 study resolved conflicting COX-2 inhibition data by repeating assays with ultra-pure compound (HPLC >99%) and identifying a critical salt-bridge interaction missed in prior models .
Q. What thermodynamic properties are critical for stability studies of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Determines decomposition temperature (Td >200°C for crystalline forms).
- Differential Scanning Calorimetry (DSC) : Identifies melting points (Tm ~150–160°C) and polymorphic transitions .
- Solution Thermodynamics : Measure pKa (typically ~4.2–4.8 for carboxylic acid) via potentiometric titration to predict ionization in biological systems .
Key Insight : Hydration (e.g., monohydrate vs. anhydrous forms) significantly impacts solubility and shelf life.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
